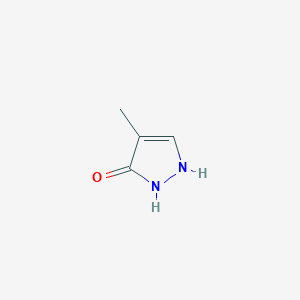

4-methyl-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWCCQQJFXUKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 1h Pyrazol 3 Ol and Its Derivatives

Established Reaction Pathways for the Pyrazole (B372694) Nucleus

The construction of the pyrazole ring is predominantly achieved through reactions that form the five-membered ring from acyclic precursors. Cyclocondensation and multi-component reactions are among the most robust and widely utilized methods.

Cyclocondensation Reactions with Hydrazines and Carbonyl Compounds

The most fundamental and widely practiced method for synthesizing the 3-methyl-pyrazol-5-one core, the parent structure of 4-methyl-1H-pyrazol-3-ol, is the cyclocondensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and hydrazine (B178648) or its derivatives. jmchemsci.com

This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of ethanol (B145695) to yield the pyrazolone (B3327878) ring. jmchemsci.com The reaction is typically carried out by heating the reactants in a suitable solvent, often ethanol. jmchemsci.com This straightforward and high-yielding reaction provides the foundational scaffold upon which further modifications, such as alkylation at the C4 position, can be performed.

Key Features of Cyclocondensation:

Reactants: β-ketoesters (e.g., ethyl acetoacetate) and hydrazines (e.g., hydrazine hydrate, phenylhydrazine). jmchemsci.com

Product: Substituted pyrazolones.

Conditions: Typically involves heating in a protic solvent like ethanol. jmchemsci.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, have emerged as a powerful tool for the synthesis of complex molecules, including derivatives of this compound. A prominent MCR for pyrazolone derivatives is the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols). nih.govtandfonline.com

This pseudo-five-component reaction involves two equivalents of a β-ketoester (like ethyl acetoacetate), two equivalents of a hydrazine, and one equivalent of an aldehyde. tandfonline.com The pyrazolone nucleus is first formed in situ from the ethyl acetoacetate and hydrazine. tandfonline.com This is followed by a Knoevenagel condensation of the pyrazolone with the aldehyde, and a subsequent Michael addition of a second pyrazolone molecule. nih.gov These reactions are often facilitated by a catalyst and can be performed in a one-pot fashion, offering high atom economy and operational simplicity. nih.govtandfonline.com

Various catalysts have been employed to promote this reaction, including sodium acetate (B1210297) and engineered copper-based nano-magnetic catalysts. nih.govtandfonline.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Table 1: Multi-Component Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 85 | nih.gov |

| 4-Chlorobenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 90 | nih.gov |

| 2-Nitrobenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 95 | nih.gov |

| 4-Methoxybenzaldehyde | Sodium Acetate | 70% EtOH | Room Temp. | 92 | nih.gov |

| Benzaldehyde | Fe3O4@SiO2/.../Cu(OAc)2 | Solvent-free | 80 °C | 95 | tandfonline.com |

| 4-Chlorobenzaldehyde | Fe3O4@SiO2/.../Cu(OAc)2 | Solvent-free | 80 °C | 98 | tandfonline.com |

| 4-Nitrobenzaldehyde | Fe3O4@SiO2/.../Cu(OAc)2 | Solvent-free | 80 °C | 96 | tandfonline.com |

Green Chemistry and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents.

Continuous Flow Reactor Implementations

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. ekb.eg The synthesis of pyrazoles has been successfully adapted to flow chemistry systems. For instance, a two-stage flow process can be employed where an acetophenone (B1666503) is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second reactor to generate the pyrazole product. ekb.eg This methodology allows for rapid reaction optimization and the safe handling of reactive intermediates. While not specifically detailed for this compound, this approach demonstrates the potential for continuous manufacturing of pyrazole derivatives. nanobioletters.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. google.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. google.com The synthesis of pyrazolone derivatives has been shown to be highly amenable to microwave assistance. For example, one-pot multi-component reactions for the synthesis of 4H-pyrano[2,3-c]pyrazoles, which involve the in-situ formation of a pyrazolone, can be efficiently carried out under microwave irradiation. google.com This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4H-Pyrano[2,3-c]pyrazoles

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Stirring | 4-5 hours | 70-80 | google.com |

| Microwave Irradiation | 5-10 minutes | 85-95 | google.com |

Solvent-Free and Environmentally Benign Conditions (e.g., Magnetized Distilled Water)

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free reactions and the use of water as a reaction medium have gained significant attention. The multi-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives can be effectively performed under solvent-free conditions, often with the aid of a recyclable catalyst. tandfonline.com

Furthermore, the use of magnetized distilled water (MDW) has been reported as an eco-friendly and catalyst-free medium for the synthesis of pyrazolone derivatives. ijddd.com It is proposed that the magnetic treatment of water can influence its properties, such as hydrogen bonding, which in turn can enhance reaction rates and yields. ijddd.com For the synthesis of bis-pyrazolone derivatives, reactions in MDW at elevated temperatures have shown high efficiency, offering a simple workup procedure and avoiding the need for any catalyst. ijddd.com

Table 3: Synthesis of Bis-pyrazolone Derivatives in Magnetized Distilled Water

| Aldehyde | Conditions | Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | MDW, 80 °C | 75 | 95 | |

| 4-Nitrobenzaldehyde | MDW, 80 °C | 90 | 92 | |

| 2,4-Dichlorobenzaldehyde | MDW, 80 °C | 75 | 94 |

Regioselective Functionalization and Derivatization Approaches

The structural versatility of the this compound core allows for a wide range of chemical modifications. Its ability to exist in different tautomeric forms, primarily the -ol and -one forms, presents unique opportunities and challenges for regioselective reactions. Strategic functionalization of the pyrazole ring is crucial for the development of novel derivatives with tailored properties.

Alkylation Reactions: O-Alkylation and N-Alkylation Pathways

Alkylation of this compound is a fundamental transformation that can lead to two distinct product classes, O-alkylated and N-alkylated derivatives, due to the presence of multiple nucleophilic centers (two ring nitrogens and an exocyclic oxygen). The pyrazole core exists in tautomeric equilibrium, primarily between the 1H-pyrazol-3-ol and the pyrazol-3(2H)-one forms, creating an ambident nucleophilic system. The outcome of the alkylation is highly dependent on the reaction conditions, including the base, solvent, and nature of the alkylating agent. nih.gov

N-Alkylation: This pathway involves the substitution at one of the ring nitrogen atoms. N-alkylation is often favored under basic conditions where the pyrazole nitrogen is deprotonated. semanticscholar.org The use of a strong base and a polar aprotic solvent typically directs the alkylating agent to the nitrogen atom. For unsymmetrical pyrazoles, the substitution can occur at either N1 or N2, with the regioselectivity often being governed by steric hindrance. mdpi.com

O-Alkylation: This pathway results in the formation of a pyrazole ether. O-alkylation is generally favored under conditions that promote the enol-like tautomer. The choice of a weaker base, a nonpolar solvent, or specific alkylating agents like alkyl halides can favor substitution at the oxygen atom. acs.org

The regioselectivity of these reactions can be finely tuned to yield the desired isomer, which is critical for building more complex molecular architectures.

| Alkylation Pathway | Typical Reagents & Conditions | Controlling Factors | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Trichloroacetimidates; Strong base (e.g., NaH, K₂CO₃); Polar aprotic solvent (e.g., DMF, DMSO) semanticscholar.orgresearchgate.net | Deprotonation of ring nitrogen, steric accessibility of N1 vs. N2. | 1-Alkyl-4-methyl-1H-pyrazol-3-one or 2-Alkyl-4-methyl-2H-pyrazol-3-one |

| O-Alkylation | Alkyl halides, Diazomethane; Weaker base or neutral conditions; Nonpolar solvent (e.g., Dioxane, Toluene) acs.org | Favors the hydroxypyrazole tautomer, "harder" nature of the oxygen atom. | 3-Alkoxy-4-methyl-1H-pyrazole |

Halogenation at Specific Ring Positions

The introduction of halogen atoms onto the pyrazole scaffold is a key strategy for creating versatile intermediates for further functionalization, particularly through cross-coupling reactions. acs.org The regioselectivity of halogenation on the this compound ring is influenced by the directing effects of the existing substituents and the choice of halogenating agent.

While pyrazoles without substitution at the C4 position are readily halogenated there, the presence of the C4-methyl group in this compound directs halogenation to other available positions, primarily C5. researchgate.net Electrophilic halogenating agents such as N-halosuccinimides (NBS, NCS, NIS) are commonly employed for direct C-H halogenation under mild conditions. beilstein-archives.org

Alternatively, the hydroxyl group of the pyrazolone tautomer can be replaced by a halogen. This dehydroxyhalogenation can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), which convert the C3-hydroxyl group into a chloro or bromo substituent, respectively. researchgate.net This method provides a reliable route to 3-halo-4-methylpyrazoles.

| Halogenation Method | Reagent | Target Position | Reaction Type |

|---|---|---|---|

| Direct C-H Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS) beilstein-archives.org | C5 | Electrophilic Aromatic Substitution |

| Dehydroxyhalogenation | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | C3 | Nucleophilic Substitution |

| Dehydroxyhalogenation | Phosphorus Oxybromide (POBr₃), Phosphorus Pentabromide (PBr₅) | C3 | Nucleophilic Substitution |

| Iodination (under specific conditions) | I₂ with an oxidizing agent (e.g., CAN) or via lithiation followed by I₂ researchgate.net | C5 | Electrophilic or Nucleophilic Trapping |

Cyclization and Condensation Reactions (e.g., Chalcone Formation, Pyrazole-Fused Heterocycles)

The pyrazolone tautomer of this compound possesses an active methylene (B1212753) group at the C4 position (when unsubstituted) that is reactive towards condensation reactions. Although the target molecule is methylated at C4, its parent scaffold, 3-methyl-1H-pyrazol-5(4H)-one, is a key precursor in many cyclization and condensation reactions. The active methylene group in this precursor readily undergoes Knoevenagel condensation with various aldehydes and ketones. This reaction typically involves heating the reactants in the presence of a basic catalyst like piperidine (B6355638) or an acidic catalyst. rjpbcs.com The resulting 4-arylidene-pyrazolone products are analogues of chalcones and serve as crucial Michael acceptors for the synthesis of a variety of fused heterocyclic systems. nih.govmdpi.com

These chalcone-like intermediates can undergo subsequent cyclization reactions with dinucleophiles to afford pyrazole-fused heterocycles. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-c]pyrazoles. Similarly, condensation with active methylene compounds like malononitrile (B47326) can lead to the formation of pyrazolo[3,4-b]pyridines. umich.edu

Introduction of Diverse Chemical Moieties (e.g., Pyranopyrazoles, Pyrazole-Tetrazoles, Imidazole-Pyrazolones)

Building upon the reactivity of the pyrazole core, various complex heterocyclic systems can be synthesized by fusing other rings onto the pyrazole framework. These fused systems often exhibit enhanced biological activities.

Pyranopyrazoles: These fused heterocycles are commonly synthesized via a one-pot, multi-component reaction. tandfonline.com A typical approach involves the condensation of a pyrazolone (such as 3-methyl-1-phenyl-5-pyrazolone), an aromatic aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate. jetir.orgsciensage.info This reaction can be catalyzed by bases (e.g., piperidine), acids, or ionic liquids, often under environmentally friendly conditions. jetir.orgjsynthchem.com

Pyrazole-Tetrazoles: The synthesis of pyrazole-tetrazole hybrids is often achieved by converting a cyano group attached to the pyrazole ring into a tetrazole moiety. mdpi.com This transformation is typically carried out via a [2+3] cycloaddition reaction using sodium azide (B81097) (NaN₃) in the presence of a proton source like ammonium (B1175870) chloride or an acid. The prerequisite pyrazole-carbonitrile can be synthesized through various methods, including the dehydration of an aldoxime or Sandmeyer reaction of an aminopyrazole. mdpi.com

Imidazole-Pyrazolones: These linked bicyclic systems can be prepared by constructing one of the heterocyclic rings onto a pre-existing partner. For example, a hydrazino-derivative of imidazole (B134444) can be reacted with a β-ketoester, such as ethyl acetoacetate, in a cyclocondensation reaction to form the pyrazolone ring directly attached to the imidazole moiety. japsonline.com

| Fused Heterocycle | Synthetic Strategy | Key Reactants | Reference Example |

|---|---|---|---|

| Pyranopyrazole | One-pot, four-component condensation | Hydrazine, Ethyl acetoacetate, Aromatic aldehyde, Malononitrile tandfonline.comjetir.org | Formation of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Pyrazole-Tetrazole | Cycloaddition on a nitrile precursor | Pyrazole-4-carbonitrile, Sodium azide, Ammonium chloride mdpi.com | Conversion of 1-aryl-3-methyl-1H-pyrazole-4-carbonitrile to 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole |

| Imidazole-Pyrazolone | Cyclocondensation of substituted hydrazine | Hydrazino-imidazole derivative, Ethyl acetoacetate japsonline.com | Formation of 1-(1H-imidazol-1-yl)-substituted pyrazol-3-one |

Prototropic Tautomerism and Conformational Dynamics of 4 Methyl 1h Pyrazol 3 Ol

Elucidation of Tautomeric Forms: Enol (OH-form) and Keto (NH-form)

For pyrazol-3-ols, two principal prototropic tautomers are considered: the enol (OH-form) and the keto (NH-form). These arise from the migration of a proton between the oxygen atom and a ring nitrogen atom.

Enol (OH-form): This form, systematically named 4-methyl-1H-pyrazol-3-ol, is an aromatic hydroxypyrazole. Its stability is derived from the aromaticity of the pyrazole (B372694) ring.

Keto (NH-form): This form, named 4-methyl-1,2-dihydro-3H-pyrazol-3-one, contains a carbonyl group (C=O) and is non-aromatic.

Studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ol, have utilized X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to investigate this equilibrium. nih.gov X-ray analysis of 1-phenyl-1H-pyrazol-3-ol has shown that it crystallizes in the OH-form, specifically as a dimer linked by intermolecular hydrogen bonds. nih.govmdpi.com In the solid state, the keto form is also observed for other derivatives; for instance, 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one exists in the keto form as a monohydrate. beilstein-journals.org The specific tautomer that predominates is highly sensitive to the compound's environment and substituents.

The elucidation of these forms in solution is often achieved by comparing the NMR spectra of the tautomerizable compound with "fixed" derivatives, where the mobile proton is replaced by a group like methyl. nih.gov For example, comparing the spectra of this compound with those of 4-methyl-3-methoxy-1H-pyrazole (fixed OH-form) and 1,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one (fixed NH-form) would provide definitive evidence for the predominant tautomer in a given solvent.

Influence of Substituent Effects on Tautomeric Equilibria

Substituents on the pyrazole ring play a critical role in shifting the tautomeric equilibrium by exerting electronic and steric effects.

The methyl group at the C-4 position of the pyrazole ring is an electron-donating group. Studies on substituted pyrazoles have shown that electron-donating groups can influence ring aromaticity and tautomer stability. nih.govrsc.org In 4-substituted pyrazoles, electron-donating substituents have been observed to enhance cyclic delocalization, which would favor the aromatic OH-form. rsc.org

Comparative studies on 1-phenyl-1H-pyrazol-3-ol with different C-4 substituents demonstrate this influence. Derivatives with hydrogen, 4-chloro, and 4-bromo substituents all predominantly exist in the enol (OH) form in solution. nih.gov The crystal structure of a related compound, 4-methyl-5-phenyl-1H-pyrazol-3-ol, shows that it exists as the OH-form in the solid state, forming hydrogen-bonded dimers. nih.gov Conversely, the crystal structure of 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one shows it adopts the keto (NH) form. nih.gov This highlights that the balance is delicate and also depends on the substituents at other positions of the ring.

| Compound | C-4 Substituent | Other Substituents | Predominant Form in Solid State | Citation |

|---|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-ol | -H | 1-Phenyl | OH-form (Dimer) | nih.govmdpi.com |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol | -CH₃ | 5-Phenyl | OH-form (Dimer) | nih.gov |

| 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one | -CH₃ | 5-Cyclohexyl | NH-form (Keto) | beilstein-journals.org |

| 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one | -CH₃ | 5-Ethyl | NH-form (Keto) | nih.gov |

The preference for one tautomer over another is a balance of electronic and steric factors.

Electronic Factors: The aromaticity of the pyrazole ring in the OH-form is a powerful stabilizing factor. Electron-donating groups, like the 4-methyl group, can enhance the electron density of the ring, further stabilizing the aromatic system. nih.gov Conversely, strongly electron-withdrawing groups can alter this balance. For example, the introduction of a trifluoromethyl group has been shown to switch the tautomeric preference in some pyrazole systems. mdpi.com

Steric Factors: Steric hindrance can influence tautomeric equilibria, particularly when bulky substituents are present. For example, steric repulsion between a substituent at N-1 and a substituent at C-5 can destabilize a particular tautomer. fu-berlin.de While the 4-methyl group is relatively small, its interaction with adjacent groups or solvent molecules can subtly influence the conformational dynamics of the ring.

Solvent and Environmental Impact on Tautomeric Ratios

The solvent environment has a profound effect on the position of the tautomeric equilibrium. The polarity, proticity, and hydrogen-bonding capability of the solvent can stabilize one tautomer over another.

Extensive studies on the analogous 1-phenyl-1H-pyrazol-3-ol show that in nonpolar solvents like chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆), the compound predominantly exists as dimers of the OH-form, stabilized by strong intermolecular hydrogen bonds. nih.govdoaj.org This is evidenced by a significantly downfield chemical shift for the OH proton in ¹H NMR spectra (around 12.16 ppm in CDCl₃). nih.gov

In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), these dimers are disrupted. The molecules exist as monomers that are hydrogen-bonded to the solvent. nih.gov This leads to a notable upfield shift of the OH proton signal (around 10.28 ppm for 1-phenyl-1H-pyrazol-3-ol in DMSO-d₆) and changes in the ¹⁵N NMR chemical shifts, particularly for the N-2 nitrogen atom, which is no longer involved in the intermolecular dimer hydrogen bond. nih.gov It is expected that this compound would exhibit similar solvent-dependent behavior.

| Solvent | OH Proton Shift (ppm) | Inferred Species | Citation |

|---|---|---|---|

| CDCl₃ | ~12.16 | Dimer (Intermolecular H-bonding) | nih.gov |

| DMSO-d₆ | ~10.28 | Monomer (H-bonding with solvent) | nih.gov |

Investigations of Intramolecular Hydrogen Bonding in Tautomer Stabilization

While intramolecular hydrogen bonds can be a key stabilizing factor in some heterocyclic tautomers, studies on pyrazol-3-ols and their derivatives consistently point towards the dominance of intermolecular hydrogen bonding. beilstein-journals.org

In the solid state and in non-polar solvents, the OH-form of pyrazol-3-ols self-assembles into stable dimers through pairs of O-H···N intermolecular hydrogen bonds, forming a characteristic R₂²(8) ring motif. nih.govnih.gov Similarly, the NH-form can create dimers via N-H···O hydrogen bonds. beilstein-journals.org This intermolecular association is a powerful force that stabilizes these tautomers. For 1-phenyl-1H-pyrazol-3-ol, X-ray analysis confirmed that the crystalline solid consists of dimers of the OH-form. nih.govmdpi.com There is little evidence to suggest that intramolecular hydrogen bonding plays a significant role in the stabilization of the primary tautomers of this compound.

Comparative Tautomerism Studies with Related Pyrazolone (B3327878) Isomers

Comparing this compound with its isomers provides valuable insight into the subtleties of pyrazolone tautomerism. A key comparison is with 3-methyl-1H-pyrazol-5-ol (an isomer of the well-known drug Edaravone).

For 1-substituted-3-methyl-pyrazol-5-ones, a third tautomer, the CH-form (e.g., 1-phenyl-3-methyl-2,4-dihydro-3H-pyrazol-3-one), becomes significant. In many solvents, this CH-form is often the most stable species for pyrazol-5-ones.

In contrast, for pyrazol-3-ols like this compound, the equilibrium is primarily between the OH and NH forms. Studies on various 1-substituted-1H-pyrazol-3-ols (with H, methyl, phenyl, and benzyl (B1604629) at N-1) consistently show a strong preference for the aromatic OH-form in various solvents. nih.gov This indicates that the fundamental electronic structure of the pyrazol-3-ol core strongly favors the aromatic hydroxy tautomer over the keto form, a distinct difference from the behavior of its pyrazol-5-ol isomers. Theoretical studies also find that for pyrazolones, the CH tautomer is typically the least stable. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 1h Pyrazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-methyl-1H-pyrazol-3-ol in solution. By analyzing various NMR experiments, including ¹H, ¹³C, and ¹⁵N, as well as two-dimensional techniques, a detailed map of atomic connectivity and chemical environments can be established.

The ¹H NMR spectrum of this compound provides information on the chemical environment of its protons. The spectrum is expected to show three main signals: a singlet for the methyl group (CH₃), a singlet for the proton at position 5 of the pyrazole (B372694) ring (H-5), and a broad singlet corresponding to the labile protons (N-H and O-H).

The chemical shifts are influenced by the solvent and the predominant tautomeric form. In a non-polar solvent like CDCl₃, pyrazol-3-ols often exist as hydrogen-bonded dimers. mdpi.com The methyl protons typically resonate in the upfield region, while the H-5 proton appears further downfield due to its position on the aromatic heterocyclic ring. The labile N-H and O-H protons can exchange, sometimes appearing as a single broad signal; their chemical shifts are highly dependent on solvent, concentration, and temperature. For example, in related 1-phenyl-1H-pyrazol-3-ol derivatives, the OH proton can appear as a very broad singlet at around δ 12.16 ppm in CDCl₃, indicating strong hydrogen bonding. mdpi.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ | ~2.0 - 2.4 | Singlet (s) | The exact shift depends on the solvent and electronic environment. |

| H-5 | ~7.0 - 7.7 | Singlet (s) | Positioned on the pyrazole ring, its shift is characteristic of aromatic protons. |

| N-H / O-H | Highly variable (e.g., ~6.0 - 12.0) | Broad Singlet (br s) | Shift and appearance are highly sensitive to solvent, temperature, and concentration. |

Note: Data are estimated based on analogous pyrazole derivatives. mdpi.comscielo.org.za

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated. The C-3 carbon, attached to the hydroxyl group, is significantly deshielded and appears at a low field (high ppm value). The C-5 carbon also appears in the aromatic region, while the C-4 carbon, bearing the methyl group, is found at a higher field. The methyl carbon (CH₃) gives a signal in the aliphatic region.

In related 1-phenyl-1H-pyrazol-3-ol, the C-3, C-4, and C-5 carbons appear at approximately δ 164.0, 94.2, and 129.1 ppm, respectively, in CDCl₃. mdpi.com The substitution of the phenyl group with a proton and the addition of a methyl group at C-4 would alter these values, but they provide a reasonable reference point.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Hybridization | Notes |

| CH₃ | ~10 - 15 | sp³ | Aliphatic region. |

| C-4 | ~100 - 110 | sp² | Shielded relative to other ring carbons due to substitution pattern. |

| C-5 | ~125 - 135 | sp² | Aromatic region. |

| C-3 | ~160 - 165 | sp² | Deshielded due to attachment to both a nitrogen and an oxygen atom. |

Note: Data are estimated based on analogous pyrazole derivatives. mdpi.comrsc.org

¹⁵N NMR spectroscopy is a particularly insightful technique for studying nitrogen-containing heterocycles like pyrazoles, as it directly probes the nitrogen atoms involved in tautomeric equilibria. ipb.pt The pyrazole ring contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N-1), which is bonded to a hydrogen atom in the neutral form, and a "pyridine-like" nitrogen (N-2), which has a lone pair of electrons contributing to the aromatic system.

The chemical shifts of these two nitrogens are significantly different and are sensitive to protonation, hydrogen bonding, and the specific tautomer present. researchgate.netrsc.org In solution, this compound can exist in equilibrium with its tautomeric forms, such as 4-methyl-1H-pyrazol-5-ol and the keto forms (e.g., 4-methyl-1,2-dihydropyrazol-3-one). ¹⁵N NMR can distinguish between these forms, especially at low temperatures where the exchange can be slowed. psu.edu For instance, studies on 1-phenyl-1H-pyrazol-3-ol have shown distinct signals for N-1 and N-2, which helps in characterizing the predominant tautomeric form in different solvents. mdpi.commdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no significant COSY correlations are expected among the CH₃ and H-5 protons as they are separated by a quaternary carbon and would not typically show coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to. This would show a cross-peak between the methyl protons and the methyl carbon, and between the H-5 proton and the C-5 carbon. scielo.org.zasdsu.edu

The methyl protons and carbons C-4 , C-3 , and C-5 .

The H-5 proton and carbons C-3 and C-4 .

The N-H proton and carbons C-5 and C-3 .

These correlations provide definitive proof of the connectivity and substitution pattern of the pyrazole ring. mdpi.commdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise picture of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would definitively establish its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar pyrazol-3-ol derivatives, such as 4-methyl-5-phenyl-1H-pyrazol-3-ol and 1-phenyl-1H-pyrazol-3-ol, several structural features can be anticipated. mdpi.comnih.gov In the solid state, these molecules typically exist in the hydroxypyrazole tautomeric form. A prominent feature is the formation of intermolecular hydrogen bonds. Often, two molecules will form a centrosymmetric dimer via strong O—H···N hydrogen bonds between the hydroxyl group of one molecule and the N-2 atom of another. nih.gov These dimers can be further linked by N—H···O hydrogen bonds, creating extended chains or more complex networks in the crystal lattice. nih.gov

The pyrazole ring itself is expected to be essentially planar. The bond lengths within the ring would reflect its aromatic character. For example, in a related pyrazolone (B3327878), the C-O bond distance was found to be approximately 1.251 Å. rjlbpcs.com

Table 3: Representative Crystallographic Data for a Related Pyrazole Derivative (1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3601 |

| b (Å) | 10.6233 |

| c (Å) | 25.2125 |

| β (°) ** | 92.920 |

| Volume (ų) ** | 1433.96 |

| Z | 4 |

Source: Data from a structurally related compound to illustrate typical parameters. researchgate.net

This crystallographic information is crucial for understanding the solid-state packing and the nature of non-covalent interactions that govern the material's properties.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a significant phenomenon in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not extensively detailed, the phenomenon has been observed in closely related pyrazole derivatives. For instance, a study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed the existence of two distinct polymorphs, designated as I and II. mdpi.com These polymorphs were identified by their different crystal morphologies—block-like for polymorph I and tabular for polymorph II—and were confirmed to have different crystal structures by single-crystal X-ray diffraction. mdpi.com Polymorph I crystallizes in the P2₁/n space group, while polymorph II adopts the C2/c space group. mdpi.com

The crystal packing in pyrazole derivatives is heavily influenced by intermolecular forces, which dictate the arrangement of molecules in the crystal lattice. In compounds analogous to this compound, intricate packing arrangements are common. For example, the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol contains two independent molecules in its asymmetric unit. nih.govnih.gov These molecules are organized into dimers through hydrogen bonds, which are then further linked to form chains. nih.govnih.gov Similarly, the keto tautomer, 4-methyl-5-phenyl-1H-pyrazol-3(2H)-one, also features two crystallographically independent molecules that form dimers, which are subsequently linked into ribbons. nih.gov This tendency to form dimeric and polymeric structures is a hallmark of the crystal packing of pyrazol-3-ol derivatives.

Table 1: Crystallographic Data for a Related Pyrazole Compound

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I) | C₁₉H₂₁N₇ | Monoclinic | P2₁/n | mdpi.com |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph II) | C₁₉H₂₁N₇ | Monoclinic | C2/c | mdpi.com |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | nih.gov |

| 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one | C₆H₁₀N₂O | Monoclinic | P2₁/c | nih.gov |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The supramolecular assembly of pyrazole derivatives in the solid state is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. researchgate.net The structure of this compound, with its hydroxyl (-OH) and amine (-NH) groups, provides both hydrogen bond donors and acceptors, facilitating the formation of robust networks.

In the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol, molecules are connected to their neighbors by pairs of intermolecular O—H⋯N hydrogen bonds. nih.govnih.gov This interaction forms a characteristic dimeric structure featuring an R²₂(8) ring motif. nih.govnih.gov These dimers are not isolated but are further linked by N—H⋯O hydrogen bonds, which create larger R⁴₄(10) ring motifs and extend the structure into one-dimensional chains. nih.govnih.gov

The keto tautomer, 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, also exhibits strong hydrogen bonding. In its crystal structure, pairs of intermolecular N—H⋯O hydrogen bonds link adjacent molecules into dimers, which also generate R²₂(8) ring motifs. nih.gov These dimers are then connected into two-dimensional arrays through additional N—H⋯O hydrogen bonds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. uni-siegen.de For this compound, these spectra provide a "fingerprint" that confirms its molecular structure. Studies on pyrazole and its derivatives have established the characteristic frequencies for its key functional groups. nih.govderpharmachemica.com

The vibrational spectrum is dominated by modes associated with the pyrazole ring, the methyl group, and the hydroxyl group.

Pyrazole Ring Vibrations: The pyrazole ring gives rise to several characteristic bands. C=C and C=N stretching vibrations are typically observed in the 1630-1400 cm⁻¹ region. In a related pyrazole derivative, aromatic ring vibrations were assigned to a peak at 1626 cm⁻¹. mdpi.com

N-H and O-H Vibrations: The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the 3400-3100 cm⁻¹ range. In one study of a related compound, N-H stretches were identified at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com The O-H stretching vibration from the hydroxyl group is also expected in this high-frequency region.

Methyl Group Vibrations: The methyl (CH₃) group attached to the ring has distinct vibrational modes. Asymmetric and symmetric stretching vibrations are found in the 3000-2850 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric deformation modes occur around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively, while rocking vibrations are typically seen in the 1070-1010 cm⁻¹ region. derpharmachemica.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to provide a complete and accurate assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H / O-H Stretch | 3450 - 3100 | mdpi.com |

| C-H Stretch (Methyl) | 3000 - 2850 | derpharmachemica.com |

| C=N / C=C Stretch (Ring) | 1630 - 1400 | mdpi.comnih.gov |

| C-H Deformation (Methyl) | 1465 - 1370 | derpharmachemica.com |

| C-H Rocking (Methyl) | 1070 - 1010 | derpharmachemica.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by recording its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org Molecules containing π-systems and heteroatoms with non-bonding electrons, known as chromophores, are particularly active in this range. libretexts.org The structure of this compound, featuring a conjugated pyrazole ring with nitrogen and oxygen atoms, contains the necessary chromophores for UV-Vis activity.

The electronic transitions observed in pyrazole derivatives are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For conjugated systems, as the extent of conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, causing a shift in absorption to longer wavelengths (a bathochromic shift). libretexts.org For example, 1,3-butadiene (B125203) absorbs at 217 nm, while the more extended 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org

n → π* Transitions: These transitions occur when a non-bonding electron (n), such as those in the lone pairs of the nitrogen and oxygen atoms of the pyrazole ring, is promoted to an antibonding π* orbital. libretexts.org These transitions are generally of lower energy than π → π* transitions and therefore appear at longer wavelengths. They are also typically much weaker in intensity. For instance, 4-methyl-3-penten-2-one exhibits a strong π → π* transition at 236 nm and a weaker n → π* transition at a longer wavelength of 314 nm. libretexts.org

For this compound, one would expect to observe both π → π* transitions associated with the conjugated pyrazole ring and n → π* transitions involving the lone-pair electrons on the heteroatoms. The exact position and intensity of these absorption bands are sensitive to the solvent and the specific tautomeric form (enol or keto) present.

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. uni-saarland.de Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of polar compounds like pyrazole derivatives, allowing for their separation from complex mixtures prior to detection. nih.govnih.gov

Upon ionization in the mass spectrometer, typically by methods like electron ionization (EI), the this compound molecule forms a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of the compound. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral pieces. uni-saarland.de The pattern of these fragments provides a roadmap to the molecule's original structure.

Studies of various pyrazole derivatives have revealed common fragmentation pathways:

Loss of Small Neutral Molecules: Fragmentation of the pyrazole ring often involves the loss of small, stable molecules. For example, the expulsion of hydrogen cyanide (HCN) is a known fragmentation pathway for pyrazole rings. researchgate.net

Cleavage of Substituents: The bonds connecting substituents to the pyrazole ring can break. In the mass spectrum of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the most abundant fragment (the base peak) corresponded to the loss of a neutral pyrazole group. mdpi.com

Homolytic Cleavage: In larger molecules containing linkages between pyrazole units, homolytic cleavage at these linking bonds can be a primary fragmentation route. urfu.ru

The analysis of these fragmentation patterns, combined with the accurate mass measurement of the molecular ion, allows for the unambiguous identification and structural confirmation of this compound.

Table 3: Observed Mass Spectrometry Fragments in Pyrazole Derivatives

| Parent Compound Type | Observed Fragment (m/z) | Interpretation | Reference |

|---|---|---|---|

| Tris(pyrazolyl)methane derivative | 266.0 | [M - 81]⁺, Loss of a pyrazole ligand | mdpi.com |

| Tetra-pyrazolylethane derivative | 358 | Fragment from homolytic C-C bond cleavage | urfu.ru |

| Pentan-3-one | 57 | [CH₃CH₂CO]⁺, Acylium ion | libretexts.org |

| Pentane | 43 | [C₃H₇]⁺, Propyl cation | libretexts.org |

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h Pyrazol 3 Ol

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com For 4-methyl-1H-pyrazol-3-ol, MD simulations are instrumental in exploring its conformational landscape and understanding how it interacts with different solvent environments.

Conformational sampling through MD simulations reveals the various shapes a molecule can adopt. mun.ca These simulations can identify low-energy conformations, which are the most probable structures the molecule will assume. mun.ca The presence of a solvent can significantly influence the preferred conformation. mun.ca For instance, in an aqueous solution, a molecule might adopt a conformation that allows for favorable hydrogen bonding with water molecules. researchgate.net Enhanced sampling techniques, such as replica-exchange molecular dynamics, can be employed to more efficiently explore the conformational space and identify the most stable structures in different environments, including explicit solvent, implicit solvent, and the gas phase. mun.ca

Solvation effects, or how a solvent influences the properties of a solute, are critical for understanding chemical and biological processes. MD simulations can provide detailed information on the free energy of solvation, which is the energy change associated with transferring a molecule from a vacuum to a solvent. researchgate.net These simulations explicitly model the interactions between the solute and individual solvent molecules, offering a more accurate representation of reality compared to implicit solvent models. researchgate.net The interactions can range from strong hydrogen bonds to weaker dipole-dipole interactions, depending on the nature of the solute and the solvent. nih.gov For pyrazole (B372694) derivatives, the solvent polarity can affect the polarization of the solute molecule, influencing the strength of solute-solvent interactions. mdpi.com

Table 1: Key Aspects of MD Simulations for this compound

| Aspect | Description | Significance |

| Conformational Sampling | Explores the different spatial arrangements of the atoms in the molecule. | Identifies the most stable and biologically relevant conformations. |

| Solvation Free Energy | Calculates the energy change when the molecule is dissolved in a solvent. | Predicts the molecule's solubility and behavior in different environments. |

| Solute-Solvent Interactions | Details the specific interactions (e.g., hydrogen bonds) between the molecule and solvent molecules. | Explains the influence of the solvent on the molecule's structure and properties. |

Theoretical Studies on Tautomeric Equilibria in Gas Phase and Solution

Tautomers are isomers of a molecule that readily interconvert, most commonly by the migration of a proton. For this compound, understanding its tautomeric equilibria is essential as different tautomers can exhibit distinct chemical and biological properties. Theoretical studies, often employing density functional theory (DFT), are used to investigate the relative stabilities of these tautomers in both the gas phase and in solution.

In the gas phase, the intrinsic stability of the different tautomeric forms can be calculated. However, the presence of a solvent can dramatically shift the equilibrium. nih.gov Solvents with higher dielectric constants tend to stabilize more polar tautomers. nih.govijpcbs.com For pyrazolone (B3327878) derivatives, studies have shown that in nonpolar solvents, the CH-form is often favored, while in polar solvents, the NH or OH tautomeric forms become more prevalent. ijpcbs.com

Computational models, such as the polarizable continuum model (PCM), are used to simulate the effect of a solvent on the tautomeric equilibrium. ijpcbs.com These calculations can predict the changes in free energy upon solvation and thus the equilibrium constants and molar fractions of each tautomer in a given solvent. nih.govijpcbs.com For instance, theoretical calculations on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one indicated that the CH form is the most stable in both the gas phase and in solution, but the population of the OH form increases with the polarity of the solvent. ijpcbs.com Studies on a wide range of pyrazole derivatives have shown that both tautomers can often be detected across various solvents, indicating that pyrazoles are less sensitive to solvent effects compared to other azoles. mdpi.com

Table 2: Tautomeric Forms of Pyrazole Derivatives and Influencing Factors

| Tautomeric Form | Environment Favoring this Form | Key Influencing Factors |

| CH-form | Gas Phase, Nonpolar Solvents | Intrinsic molecular stability |

| NH-form | Polar Solvents | Hydrogen bonding with solvent, Solvent polarity |

| OH-form | Polar Solvents | Hydrogen bonding with solvent, Solvent polarity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. openaccessjournals.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. openaccessjournals.commdpi.com

For this compound and its derivatives, molecular docking simulations can be used to explore their potential as inhibitors of various biological targets. The process involves placing the ligand (the pyrazole derivative) into the binding site of the receptor protein and calculating a "docking score," which estimates the binding affinity. physchemres.orgd-nb.info These simulations can reveal crucial information about the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). d-nb.info

For example, in a study of pyrazole-dimedone derivatives, molecular docking was used to predict their binding to the N-myristoyl transferase (NMT) enzyme from Candida albicans. d-nb.info The results highlighted key interactions, such as halogen bonds between chlorine atoms on the ligand and amino acid residues in the protein's active site. d-nb.info By understanding these interactions, researchers can rationally design new derivatives with improved binding affinity and selectivity. Molecular docking is often used in virtual screening campaigns, where large libraries of compounds are docked to a target protein to identify promising hits for further experimental testing. physchemres.org

Mechanistic Insights into the Chemical Reactivity of 4 Methyl 1h Pyrazol 3 Ol

Reactivity at the Hydroxyl Group

The hydroxyl group at the C3 position of the pyrazole (B372694) ring is a key site for chemical modification, primarily through nucleophilic substitution and related reactions.

Nucleophilic Substitution and O-Alkylation Mechanisms

The hydroxyl group of 4-methyl-1H-pyrazol-3-ol can act as a nucleophile, readily participating in O-alkylation reactions. This process involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl group. The reaction typically proceeds in the presence of a base, which deprotonates the hydroxyl group to form a more potent nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the corresponding O-alkylated pyrazole. researchgate.netorganic-chemistry.orgacs.org

The regioselectivity of alkylation (N- versus O-alkylation) can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. acs.org For instance, the use of specific alkylating agents and reaction conditions can favor the formation of the O-alkylated product over the N-alkylated isomer. acs.org

Table 1: Examples of O-Alkylation Reactions of Pyrazole Derivatives

| Pyrazole Derivative | Alkylating Agent | Product | Reference |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidines | O-alkylated pyrimidines | acs.org |

| Carboxylic acids | Dimethylcarbonate | Methyl esters | organic-chemistry.org |

| 1-Phenyl-1H-pyrazol-3-ol | Acyl halides | 3-O-acyl derivatives | nih.gov |

Transformations of the Pyrazole Ring System

The pyrazole ring itself is susceptible to various transformations, including oxidation and reduction, which can alter its structure and properties.

Oxidation Reactions Leading to Pyrazolone (B3327878) Derivatives

Oxidation of this compound can lead to the formation of pyrazolone derivatives. researchgate.netresearchgate.net Pyrazolones are a class of compounds characterized by a keto group within the pyrazole ring. nih.gov The oxidation can be achieved using a variety of oxidizing agents. researchgate.net For example, the oxidation of 1-phenylpyrazolidin-3-one with ferric chloride (FeCl₃) yields 1-phenyl-1H-pyrazol-3-ol. nih.gov

Reduction Reactions of the Pyrazole Ring or Substituents

The pyrazole ring and its substituents can undergo reduction under specific conditions. For instance, nitro groups attached to the pyrazole ring can be selectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of nitro groups to their corresponding amino or, in a controlled manner, nitroso derivatives. This selective reduction allows for the introduction of different functionalities onto the pyrazole core.

Cycloaddition and Annulation Reactions Involving the Pyrazole Moiety

The pyrazole ring can participate in cycloaddition and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for constructing complex molecular architectures.

1,3-dipolar cycloaddition is a prominent reaction type for pyrazole synthesis and modification. mdpi.comnih.govscirp.org For example, nitrile imines can react with suitable dipolarophiles to form pyrazole derivatives. scirp.org Annulation reactions, where a new ring is fused onto the existing pyrazole core, can be achieved through various strategies, including intramolecular cyclizations. researchgate.net For instance, appropriately substituted pyrazoles can undergo intramolecular condensation to form pyrazolo[4,3-c]pyridines. ktu.edu

Ring-Opening and Ring-Closure Mechanisms (e.g., ANRORC Reactions)

Under certain conditions, the pyrazole ring can undergo ring-opening followed by ring-closure, a process often referred to as an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) reaction. rrbdavc.orgarkat-usa.orgresearchgate.netresearchgate.net This type of rearrangement can lead to the formation of isomeric pyrazole derivatives or entirely different heterocyclic systems.

The ANRORC mechanism is particularly relevant in the reactions of substituted pyrazoles with nucleophiles. arkat-usa.orgresearchgate.net For example, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can proceed via an ANRORC pathway to yield 1-aryl-4-nitropyrazoles. arkat-usa.org The initial step involves the nucleophilic addition of the hydrazine (B178648) to the pyrazole ring, followed by ring opening to an intermediate that subsequently cyclizes to form the final product. arkat-usa.org Computational studies have been employed to elucidate the detailed mechanisms of these complex rearrangements. nih.govresearchgate.net

Coordination Chemistry of 4 Methyl 1h Pyrazol 3 Ol As a Ligand

Ligand Design Principles: Denticity and Coordination Modes

The versatility of pyrazole-based ligands in coordination chemistry stems from their varied bonding capabilities. researchgate.netresearchgate.net The structure of 4-methyl-1H-pyrazol-3-ol, featuring a pyrazole (B372694) ring with both a hydroxyl group and an unsubstituted nitrogen atom, suggests several potential coordination modes.

Based on the behavior of analogous pyrazole ligands, this compound is expected to exhibit at least monodentate and bidentate coordination. academicjournals.orgchemrxiv.org

Monodentate Coordination: In its simplest coordination mode, the ligand would likely bind to a metal center through the sp2-hybridized nitrogen atom of the pyrazole ring, which is a common feature for pyrazole derivatives. researchgate.netresearchgate.net This mode of coordination would leave the hydroxyl group and the N-H proton available for further interactions, such as hydrogen bonding.

Bidentate Coordination: The presence of the hydroxyl group at the 3-position opens up the possibility of bidentate chelation. Upon deprotonation of the hydroxyl group, the ligand can coordinate to a metal ion through both the pyrazole nitrogen and the oxygen atom, forming a stable five-membered chelate ring. This O,N-bidentate coordination is a well-established mode for related pyrazolone-based ligands. unicam.it

While less probable for a single ligand, the potential for forming bridging structures could lead to higher denticity in polynuclear complexes. The pyrazolate bridge, formed upon deprotonation of the N-H group, is a classic motif in the coordination chemistry of pyrazoles, facilitating the assembly of multinuclear metal complexes. nih.gov

The coordination behavior of this compound is intrinsically linked to its ability to exist in both neutral and anionic forms.

Neutral Ligand: As a neutral molecule, the ligand would primarily coordinate in a monodentate fashion through its pyrazole nitrogen atom. researchgate.net This is often observed in complexes where the metal center is in a lower oxidation state or when strong competing ligands are present.

Anionic Ligand: The acidic protons of the hydroxyl (O-H) and the pyrazole (N-H) groups can be selectively deprotonated to form anionic ligands. Deprotonation of the hydroxyl group would lead to a monoanionic O,N-bidentate ligand. unicam.it Further deprotonation of the pyrazole N-H group could result in a dianionic ligand, which could act as a bridging ligand between two metal centers. The formation of anionic species is often favored in reactions with metal salts in the presence of a base. nih.gov

Synthesis and Characterization of Metal Complexes with this compound and its Derivatives

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. nih.govacs.org For this compound, similar synthetic strategies are anticipated. The reaction conditions, such as the choice of solvent, temperature, and the use of a base, would likely influence the final structure of the complex, including the coordination mode of the ligand and the geometry of the metal center. mdpi.com

The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, N-H, and O-H groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

While specific data for this compound complexes is not available, the table below presents characterization data for complexes of a related pyrazole derivative, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), which showcases typical coordination behavior. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Data |

| [Cd(L1)₂Cl₂] | Cd(II) | Mononuclear | IR: Significant shifts in amide and pyrazole bands |

| Cu(L1)₂(C₂H₅OH)₂₂ | Cu(II) | Mononuclear | Single-crystal X-ray diffraction confirmed structure |

| Fe(L2)₂(H₂O)₂₂·2H₂O | Fe(III) | Mononuclear | Characterized spectroscopically |

Table based on data from Chkirate et al., 2022. nih.gov L2 is a derivative of L1.

Supramolecular Assembly and Hydrogen Bonding Networks in Metal Complexes

A key feature of N-unsubstituted pyrazole ligands is their ability to form extensive hydrogen-bonding networks. rsc.orgnih.gov The presence of both N-H and O-H groups in this compound makes it an excellent candidate for constructing intricate supramolecular architectures. rsc.orgnih.gov

The N-H group of the pyrazole ring and the hydroxyl group can act as hydrogen bond donors, while the pyrazole nitrogen and the hydroxyl oxygen can act as acceptors. In metal complexes, these groups can form hydrogen bonds with solvent molecules, counter-ions, or adjacent complex units. rsc.org These interactions play a crucial role in directing the self-assembly of the complexes in the solid state, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net The interplay between coordination bonds and hydrogen bonds can lead to novel topologies and materials with interesting properties. rsc.org For instance, in tripodal complexes of a related pyrazole derivative, hydrogen bonding between protonated and deprotonated pyrazole units leads to the formation of dimeric structures. nih.gov

Catalytic Applications of Metal Complexes Derived from this compound Ligands

Metal complexes based on pyrazole and pyrazolone (B3327878) ligands have shown promise in various catalytic applications. nih.govmdpi.comresearchgate.net While there are no specific reports on the catalytic activity of this compound complexes, the coordination environments it can provide suggest potential in this area.

For example, copper complexes of pyrazole-based ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.comarabjchem.org The catalytic activity in these systems is often dependent on the nature of the ligand and the counter-ion. mdpi.com Ruthenium complexes with pincer-type pyrazole ligands have been shown to catalyze the aerobic oxidation of phosphines. nih.gov Furthermore, complexes of various transition metals with pyrazolone derivatives have been explored for their catalytic potential in polymerization and coupling reactions. researchgate.net Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in a range of organic transformations. A complex of a related 3-methyl-1H-pyrazole-4-carboxylic acid with cobalt has been shown to have excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org

Structure Activity Relationship Sar Studies in Pre Clinical Biological Research

General Principles of SAR for 4-methyl-1H-pyrazol-3-ol Derivatives

The this compound core, also known as a pyrazolone (B3327878) tautomer, is a privileged scaffold in drug discovery due to its versatile chemical properties and ability to engage in multiple types of interactions with biological macromolecules. The SAR principles for its derivatives are rooted in the intrinsic features of the pyrazole (B372694) ring.

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govglobalresearchonline.net This structure confers several key properties that are central to its biological activity:

Hydrogen Bonding: The N-unsubstituted pyrazole ring possesses both a hydrogen bond donor (the pyrrole-like NH at position 1) and a hydrogen bond acceptor (the pyridine-like N at position 2). nih.govnih.gov This dual functionality allows for robust interactions with amino acid residues in protein targets, such as kinases and receptors. researchgate.net Substitution at the N1 position removes the hydrogen bond donating capability, which can be a critical modification in modulating binding affinity and selectivity. nih.gov

Bioisosterism: The pyrazole ring is often employed as a bioisostere for other aromatic rings, such as benzene (B151609) or imidazole (B134444). This substitution can improve physicochemical properties like lipophilicity and solubility, thereby enhancing the pharmacokinetic profile of a drug candidate. nih.gov

Scaffold Rigidity and Conformation: The rigid, planar structure of the pyrazole ring serves as a stable anchor, positioning substituents in a well-defined spatial orientation. This is crucial for precise interaction with the target's binding site. The pyrazole moiety can also act as a linker, providing the optimal conformation for an inhibitor to interact with its target. nih.gov

π-π Interactions: The electron-rich aromatic system of the pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket, further stabilizing the ligand-receptor complex. nih.govresearchgate.net

The 3-ol (or 3-oxo) group and the 4-methyl group of the core structure also play significant roles. The hydroxyl/carbonyl group can act as a key hydrogen bond acceptor or donor, while the methyl group at the C4 position can influence the electronic properties of the ring and provide a point for steric interactions within the binding pocket.

Impact of Substituent Modifications on Biological Efficacy

Modifications to the substituents on the this compound scaffold are the primary means of modulating biological efficacy. The position, electronic nature, and steric bulk of these substituents are critical determinants of activity.

The biological activity of pyrazole derivatives is highly sensitive to the placement of substituents on the ring. The key positions for modification are N1, C3 (often part of the pyrazol-3-ol tautomer), C4 (methylated in the parent compound), and C5.

N1 Position: Substitution at the N1 position is a common strategy to explore SAR. Alkylation or arylation at this position can significantly impact a compound's properties. For instance, introducing alkyl groups can enhance solubility and selectivity. nih.gov In many kinase inhibitors, a bulky substituent at N1 is crucial for occupying a specific hydrophobic pocket in the enzyme's active site.

C3 and C5 Positions: These positions are often substituted with aryl or heteroaryl groups. The nature of these substituents is critical for target recognition and binding affinity. In many cases, a phenyl group at C3 or C5 is essential, and further substitution on this phenyl ring can fine-tune the activity. Symmetrical substitution at C3 and C5 can be beneficial, but often, distinct substituents are required to optimize interactions with different subpockets of a binding site. nih.gov

C4 Position: While the core compound is methylated at this position, modifications here can also influence activity. Electrophilic substitution reactions preferentially occur at the C4 position if it is unsubstituted. globalresearchonline.netnih.gov Introducing different groups at C4 can modulate the electronic distribution of the ring and introduce steric hindrance that may favor or disfavor binding to a specific target. Studies on estrogen receptor ligands found that a propyl substituent at the C4 position was optimal for binding affinity. researchgate.net

Table 1: Positional Effects of Substituents on Pyrazole Derivatives in Pre-clinical Research

| Position | Type of Substituent | General Effect on Biological Activity | Reference Example |

| N1 | Alkyl groups (e.g., methyl, difluoroethyl) | Can improve solubility and selectivity. nih.gov | HPK1 Inhibitors nih.gov |

| N1 | Phenyl group | Often crucial for occupying hydrophobic pockets and can enhance affinity and selectivity. researchgate.net | Estrogen Receptor Agonists researchgate.net |

| C3 / C5 | Phenyl / Substituted Phenyl | Essential for target recognition; substitutions on the phenyl ring (e.g., hydroxyl, halides) fine-tune potency and selectivity. nih.govnih.gov | FabH Inhibitors, Meprin Inhibitors nih.govnih.gov |

| C4 | Alkyl groups (e.g., propyl) | Can be optimal for binding affinity by interacting with specific receptor pockets. researchgate.net | Estrogen Receptor Ligands researchgate.net |

| C4 | Electron-donating groups (e.g., methoxy) | Can exhibit higher anti-inflammatory activity compared to electron-withdrawing groups. mdpi.com | Anti-inflammatory agents mdpi.com |

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of the side chains attached to the pyrazole ring are paramount for biological efficacy.

Electronic Effects: The addition of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups can increase the electron density of the pyrazole ring system, which may enhance interactions with electron-deficient pockets in the target protein. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or halides (F, Cl, Br) decrease the ring's electron density. researchgate.net SAR studies have shown that the presence of EDGs on an aromatic ring substituent can promote the inhibitory effect of certain pyrazole derivatives. nih.gov In other cases, EWGs like fluorine or chlorine on a phenyl ring at the C5 position have been shown to be potent inhibitors of enzymes like E. coli FabH. nih.gov

Steric Effects: The size and bulk of substituents dictate how well a molecule can fit into its binding site. A bulky group, such as a t-butyl group, can provide a strong hydrophobic interaction and stabilize a specific active conformation of the inhibitor. nih.gov However, excessive steric bulk can also lead to a loss of activity if it prevents the molecule from accessing the binding pocket. The optimal size of a substituent is a delicate balance that is highly specific to the topology of the target protein. Research has shown that for certain targets, inhibitory potency can be sensitive to the size and electronics of substituents, with potency decreasing in the order of Cl > CF3 > F > Br > Ph for a given position. nih.gov

Table 2: Influence of Electronic and Steric Properties on Pyrazole Derivative Activity

| Property | Substituent Type | General Observation | Example Target/Activity |

| Electronic | Electron-Donating Groups (e.g., -OCH3) | Often increases activity where electron-rich moieties are favored. mdpi.comnih.gov | Anti-inflammatory, Antimicrobial mdpi.comnih.gov |

| Electronic | Electron-Withdrawing Groups (e.g., -Cl, -F) | Can significantly enhance potency depending on the target's electronic environment. nih.govresearchgate.net | FabH Inhibition, Antioxidant nih.govresearchgate.net |

| Steric | Small groups (e.g., -CH3) vs. Unsubstituted | Can be critical for activity compared to unsubstituted analogues. | NAAA Inhibition |

| Steric | Bulky groups (e.g., t-butyl) | Can provide strong hydrophobic interactions and stabilize active conformations. nih.gov | Protein Kinase Inhibition nih.gov |

| Steric | Halogens (Cl vs. Br vs. F) | Potency can be highly dependent on the size and electronegativity of the specific halogen. nih.gov | Various enzyme inhibitions nih.gov |

In many complex drug molecules, the pyrazole scaffold is used as a central core or a linker connecting different pharmacophoric elements. In such cases, the pyrazole provides a rigid framework that orients these elements correctly for multi-point binding with a receptor.

While direct studies on linker length and branching specifically for this compound are not extensively detailed in general literature, principles can be inferred from its use in broader contexts. The pyrazole ring, when acting as a linker, provides a defined spatial separation and angular relationship between two functional groups. nih.gov Altering the attachment points on the pyrazole (e.g., 1,3- vs. 1,5-disubstitution) would change this vector. If flexible alkyl chains are used as linkers attached to the pyrazole, their length and branching become critical. A longer, more flexible linker might allow the molecule to adopt more conformations, one of which could be optimal for binding, but this comes at an entropic cost. Conversely, a short, rigid linker restricts conformational freedom, which can be beneficial if it pre-organizes the molecule in the correct binding conformation. Branching on a linker chain can introduce favorable steric interactions or, alternatively, create unfavorable steric clashes with the receptor surface.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. For pyrazole-based compounds, common pharmacophoric features include:

An aromatic ring feature, often corresponding to a phenyl group attached to C3 or C5.

Hydrogen bond acceptor and donor features from the pyrazole nitrogens and the 3-ol group.

A hydrophobic feature, which could be the C4-methyl group or other lipophilic substituents.

Once a pharmacophore model is established, it guides lead optimization. nih.gov A key strategy is the late-stage functionalization of the pyrazole core. nih.gov This involves developing synthetic routes that allow for the easy introduction of diverse substituents at key positions on a common pyrazole intermediate. This approach enables the rapid generation of a library of analogues, allowing chemists to efficiently probe the SAR and test design hypotheses. For example, by varying the N1-substituent, researchers can quickly evaluate the impact on solubility, selectivity, and potency, leading to the identification of compounds with improved drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net For pyrazole derivatives, both 2D and 3D-QSAR models have been successfully developed to predict inhibitory activities against various targets, such as kinases and enzymes. nih.govnih.govresearchgate.net

These models use a set of calculated molecular descriptors as independent variables and the biological activity (e.g., pIC50) as the dependent variable. Common descriptors include:

Electronic Descriptors: Charges on atoms, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Verloop).

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the QSAR equation. nih.govbiointerfaceresearch.com A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insight into the structural features that are most important for activity. For example, a QSAR study on pyrazole-derived inhibitors might reveal that a high positive charge on the N1 atom and a large hydrophobic group at C5 are critical for high potency. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize favorable and unfavorable steric and electrostatic regions around the aligned molecules, offering a powerful visual guide for designing more potent inhibitors. researchgate.netnih.gov

Table 3: Example of a Fragment-Based QSAR Model for Pyrazole-Derived CRK3 Inhibitors

| Statistical Parameter | Value | Interpretation |

| r² (Correlation Coefficient) | 0.8752 | Indicates a strong correlation between the descriptors and the biological activity for the training set. |

| q² (Cross-validated r²) | 0.6690 | Represents the predictive power of the model for the training set (good predictivity). |

| pred_r² (External Validation) | 0.8632 | Shows excellent predictive ability for an external test set of compounds. |

| Key Finding | - | Electron-rich substitution at the R1 position improves inhibitory activity. researchgate.net |

Source: Adapted from a fragment-based QSAR model developed for pyrazole-derived compounds exhibiting inhibitory activity against Leishmanial CRK3. researchgate.net

Interdisciplinary Applications of 4 Methyl 1h Pyrazol 3 Ol in Scientific Fields

Medicinal Chemistry Research (Pre-clinical Investigations)

Antimicrobial Activity: Antibacterial and Antifungal Efficacy

Derivatives of pyrazole (B372694) have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Although specific studies on 4-methyl-1H-pyrazol-3-ol are limited, research on related pyrazolone (B3327878) and pyrazole derivatives provides insight into their potential efficacy.

Antibacterial Activity:

Newly synthesized pyrazole derivatives have shown considerable activity against various bacterial strains. For instance, certain pyrazole derivatives exhibited high activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Streptococcus epidermidis. nih.gov One study reported that a synthesized pyrazole derivative showed an exceedingly high antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin. nih.gov Another derivative demonstrated equally high activity against S. epidermidis with the same MIC value. nih.gov

Furthermore, (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone derivatives have exhibited excellent activity against several bacterial strains, including some that are multi-resistant. digitellinc.com Microwave-assisted synthesis of novel 4-substituted azetidinone derivatives of pyrazolone also yielded compounds with moderate to good antibacterial activity. ijddd.com The synthesis of pyrazolone pyrazole derivatives via Mannich reactions has also produced compounds with significant antimicrobial activity, which was confirmed through elemental analysis and spectroscopic data. derpharmachemica.com

Antifungal Activity: